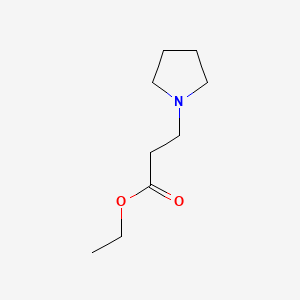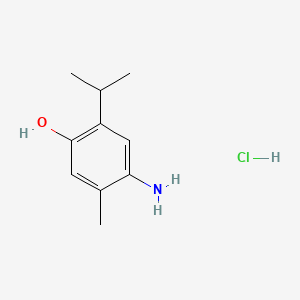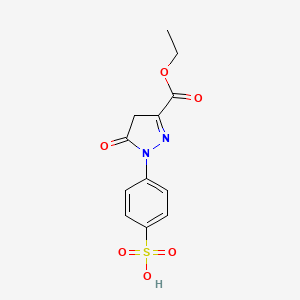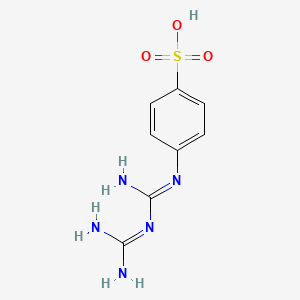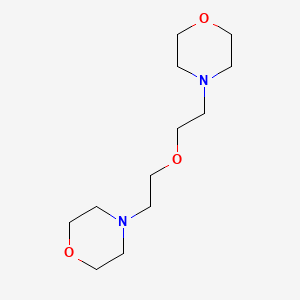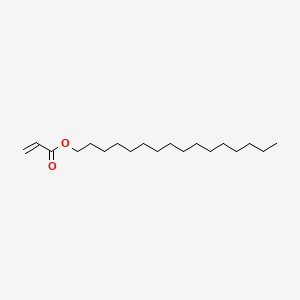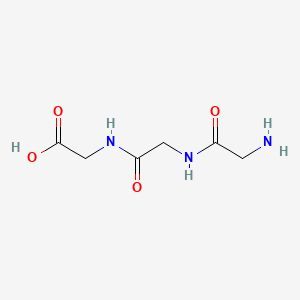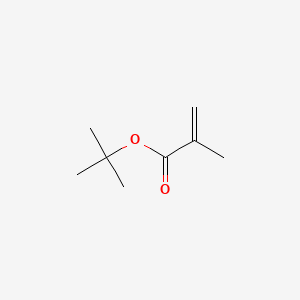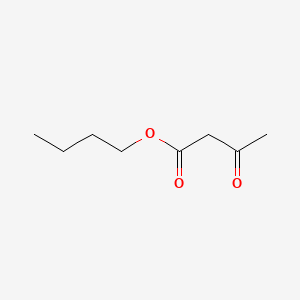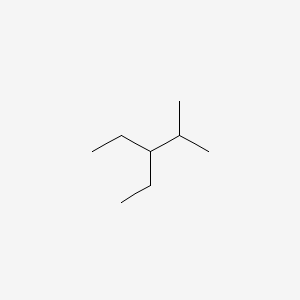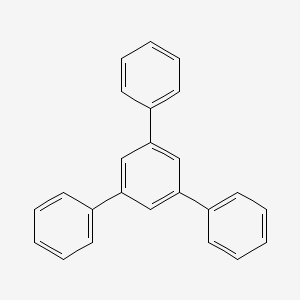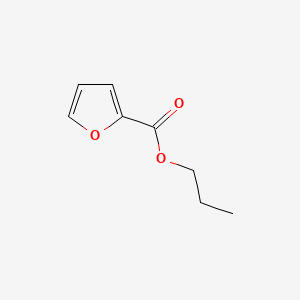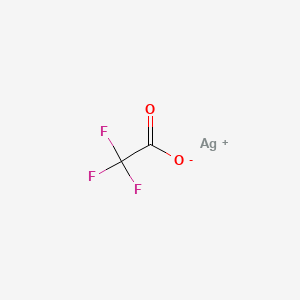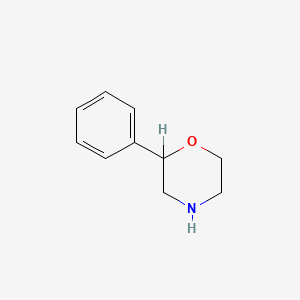
2-苯基吗啉
描述
2-Phenylmorpholine is a chemical compound with the linear formula C10H13NO . It is used in various scientific research and applications .
Synthesis Analysis
The synthesis of 2-Phenylmorpholine involves a reaction with sodium triacetoxyborohydride and heating at 40°C for 3 hours under a nitrogen atmosphere . The reaction mixture is then partitioned and the organic layer is separated, washed, and filtered .
Molecular Structure Analysis
The molecular structure of 2-Phenylmorpholine consists of a morpholine ring attached to a phenyl group . The molecular formula is C10H13NO, with an average mass of 163.216 Da and a mono-isotopic mass of 163.099716 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylmorpholine are not detailed in the search results, it is known that this compound is used in various chemical reactions, particularly in the field of organic synthesis .
Physical And Chemical Properties Analysis
2-Phenylmorpholine has a density of 1.0±0.1 g/cm³, a boiling point of 278.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.8±0.3 cm³, and a polar surface area of 21 Ų .
科学研究应用
-
Scientific Field: Neuropharmacology
- Application : Substituted phenylmorpholines are chemical derivatives of phenylmorpholine. Most of these compounds act as releasers of monoamine neurotransmitters and have stimulant effects .
- Method of Application : These compounds are typically administered in a laboratory setting to study their effects on neurotransmitter release. The specific methods of administration and experimental procedures would depend on the particular study design .
- Results or Outcomes : Some substituted phenylmorpholines also act as agonists at serotonin receptors, and compounds with an N-propyl substitution act as dopamine receptor agonists .
-
Scientific Field: Medicinal Chemistry
- Application : A number of derivatives from this class have been investigated for medical applications, such as for use as anorectics or medications for the treatment of ADHD .
- Method of Application : These compounds would be synthesized in a laboratory and then tested in preclinical (e.g., cell cultures, animal models) and clinical trials to determine their efficacy and safety .
- Results or Outcomes : The specific results would depend on the particular compound and its intended therapeutic use .
-
Scientific Field: Biodevices
- Application : Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC), a derivative of morpholine, have shown an outstanding ability to prevent nonspecific protein adsorption. This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Method of Application : These polymers are used in the design, synthesis, and application of biodevices with characteristic length scales ranging from millimeters to nanometers, with a focus on their applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
- Results or Outcomes : The specific results would depend on the particular biodevice and its intended use .
-
Scientific Field: Pharmacology
- Application : Morpholine derivatives have been found to possess a wide variety of pharmacological activities .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested in preclinical and clinical trials to determine their efficacy and safety .
- Results or Outcomes : The specific results would depend on the particular compound and its intended therapeutic use .
-
Scientific Field: Biodevices
- Application : Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC), a derivative of morpholine, have shown an outstanding ability to prevent nonspecific protein adsorption. This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Method of Application : These polymers are used in the design, synthesis, and application of biodevices with characteristic length scales ranging from millimeters to nanometers, with a focus on their applications in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
- Results or Outcomes : The specific results would depend on the particular biodevice and its intended use .
-
Scientific Field: Pharmacology
- Application : Morpholine derivatives have been found to possess a wide variety of pharmacological activities .
- Method of Application : These compounds are typically synthesized in a laboratory and then tested in preclinical and clinical trials to determine their efficacy and safety .
- Results or Outcomes : The specific results would depend on the particular compound and its intended therapeutic use .
安全和危害
属性
IUPAC Name |
2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946825 | |
| Record name | 2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmorpholine | |
CAS RN |
23972-41-0 | |
| Record name | 2-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23972-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023972410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

